1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24-18-8-4-5-9-20(18)28-19-11-10-15(12-16(19)21(24)25)23-29(26,27)13-14-6-2-3-7-17(14)22/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOYVNZJRWQQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a member of the dibenzo[b,f][1,4]oxazepine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Dibenzo[b,f][1,4]oxazepine
- Substituents : A 2-chlorophenyl group and a methanesulfonamide moiety.
The biological activity of this compound primarily relates to its interaction with various biological targets. Notably, it has been identified as a P2X7 receptor antagonist , which plays a crucial role in inflammatory responses and pain signaling pathways. By inhibiting this receptor, the compound may exert anti-inflammatory effects and modulate pain perception.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds similar to this oxazepine derivative can significantly reduce inflammation in various models. The inhibition of the P2X7 receptor is linked to decreased release of pro-inflammatory cytokines such as IL-1β and TNF-α.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has demonstrated cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
3. Neuroprotective Effects
There is emerging evidence that the compound may offer neuroprotective benefits by reducing oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant reduction in IL-1β levels in vitro | Cell culture assays using human macrophages |
| Study 2 | Induced apoptosis in cancer cell lines (e.g., MCF-7) | MTT assay for cell viability |
| Study 3 | Showed neuroprotection in a rat model of Parkinson's disease | Behavioral assays and histological analysis |
Pharmacological Profile
The pharmacological profile of this compound highlights its potential utility in treating various conditions:
- Conditions Targeted : Inflammatory diseases, certain cancers, neurodegenerative disorders.
- Dosage Forms : Investigational formulations include oral tablets and injectable solutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the dibenzo[b,f][1,4]oxazepin-2-yl scaffold but differ in substituents, impacting their biological activity, solubility, and metabolic stability. Below is a comparative analysis:
Structural Variations and Functional Group Analysis
Pharmacological and Physicochemical Implications
- Lipophilicity : The 2-chlorophenyl group in the target compound likely increases membrane permeability compared to the thiophene () and dimethoxybenzene () analogs, which may exhibit reduced passive diffusion due to polarity .
- Metabolic Stability : The 10-methyl group in the target compound may confer moderate resistance to oxidative metabolism compared to the 10-ethyl () or 10-acetyl () variants, which introduce bulkier or more labile substituents .
- Solubility : The methanesulfonamide group in the target compound is less polar than the thiophenesulfonamide () but more soluble than the tetrahydronaphthalene-sulfonamide (), suggesting intermediate aqueous solubility .
Binding Affinity and Selectivity
While direct binding data are unavailable in the provided evidence, structural analogs suggest:
- The chlorophenyl moiety may enhance interactions with hydrophobic binding pockets in target proteins (e.g., kinases or GPCRs) compared to methoxy or methylbenzenesulfonamide groups .
- The oxazepine core ’s rigidity likely improves target selectivity over flexible scaffolds like benzodiazepines (e.g., Methylclonazepam in ), which exhibit broader off-target effects .
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the chlorophenyl and sulfonamide groups .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray crystallography : Resolves conformational details of the dibenzooxazepine core, though crystallization challenges (e.g., polymorphism) are common .
How does the 2-chlorophenyl substituent influence biological activity compared to analogs with other aryl groups?
Advanced
The 2-chlorophenyl group enhances electron-withdrawing effects , potentially improving target binding affinity. Comparative studies with 4-chlorophenyl analogs (e.g., CAS 922136-16-1) show:
- Increased enzyme inhibition : The ortho-chloro position may sterically optimize interactions with hydrophobic enzyme pockets .
- Altered pharmacokinetics : Substituent position affects metabolic stability (e.g., cytochrome P450 interactions) .
Data contradiction : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., buffer pH, cell lines) or impurities in synthesized batches .
What strategies mitigate discrepancies in reported biological activity data?
Q. Advanced
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Batch validation : Ensure purity via HPLC and elemental analysis to exclude confounding byproducts .
- Structural analogs : Compare activity trends across derivatives (e.g., ethyl vs. methyl substitutions at the 10-position) to isolate substituent effects .
How can reaction yields be optimized for large-scale synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions and improves scalability .
- Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency .
- In-line analytics : Real-time monitoring (e.g., FTIR) adjusts parameters dynamically .
Trade-offs : Higher temperatures (e.g., 80°C) may accelerate reactions but risk decomposition—balance with shorter reaction times .
What mechanistic insights explain its enzyme inhibition properties?
Advanced
The sulfonamide group acts as a transition-state mimic , binding to catalytic residues in target enzymes (e.g., carbonic anhydrase or kinases). Structural studies suggest:
- Hydrogen bonding : The sulfonyl oxygen interacts with active-site histidine or serine residues .
- Hydrophobic interactions : The dibenzooxazepine core occupies adjacent hydrophobic pockets, enhancing binding affinity .
Contradictions : Some studies report noncompetitive inhibition, implying allosteric modulation—further crystallographic data are needed .
How do solvent polarity and temperature affect key synthetic intermediates?
Q. Basic
- Polar solvents (DMF/DCM) : Stabilize charged intermediates during sulfonamide coupling .
- Low temperatures (0–5°C) : Minimize side reactions (e.g., oxidation of the oxo group at position 11) .
- Reflux conditions : Required for cyclization steps but may degrade heat-sensitive intermediates .
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular docking : Predicts binding modes with targets like COX-2 or EGFR kinases .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
- MD simulations : Assess conformational flexibility of the dibenzooxazepine core in aqueous vs. lipid environments .
How does the compound’s stability under varying pH conditions impact formulation studies?
Q. Advanced
- Acidic conditions (pH < 3) : Hydrolysis of the sulfonamide group occurs, requiring enteric coatings for oral delivery .
- Neutral/basic conditions (pH 7–9) : Stable in buffer solutions, supporting intravenous formulations .
Degradation products : Identified via LC-MS include 2-chlorobenzoic acid and oxazepine fragments .
What are the challenges in crystallizing this compound for X-ray analysis?
Q. Advanced
- Polymorphism : Multiple crystal forms arise from flexible dibenzooxazepine and sulfonamide moieties .
- Solvent selection : Ethanol/water mixtures yield suitable crystals, but slow evaporation is critical .
- Thermal motion : Disordered regions in the chlorophenyl group complicate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
